3-[(n-Butyloxy)methyl]thiophenol
Description
3-[(n-Butyloxy)methyl]thiophenol is a thiophenol derivative featuring a (n-butyloxy)methyl substituent at the 3-position of the aromatic ring. Structurally, it consists of a thiophenol backbone (a benzene ring with a thiol (-SH) group) modified by a methoxybutyl chain (‑O‑CH₂‑(CH₂)₃CH₃) at the meta position. This substituent introduces steric bulk and increased hydrophobicity compared to unsubstituted thiophenol (C₆H₅SH). Potential applications may span agrochemicals, pharmaceuticals, or materials science, given the utility of thiophenol derivatives in catalysis (), drug metabolism (), and coatings ().
Properties
IUPAC Name |
3-(butoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-2-3-7-12-9-10-5-4-6-11(13)8-10/h4-6,8,13H,2-3,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQBFHNSJKEKEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC(=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(n-Butyloxy)methyl]thiophenol typically involves the reaction of thiophenol with an appropriate alkylating agent. One common method is the reaction of thiophenol with n-butyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(n-Butyloxy)methyl]thiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, or nitric acid.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
Chemical Synthesis and Reactivity
3-[(n-Butyloxy)methyl]thiophenol serves as a versatile building block in organic synthesis. Its thiol group can participate in various chemical reactions, including:
- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.
- Reduction : It can be reduced to form thiolates.
- Substitution Reactions : The aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups.
Table 1: Reaction Types and Conditions
| Reaction Type | Common Reagents | Conditions | Products Formed |
|---|---|---|---|
| Oxidation | Hydrogen peroxide, potassium permanganate | Acidic conditions | Disulfides, sulfonic acids |
| Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions | Thiolates |
| Substitution | Nitric acid, bromine | Controlled temperature | Nitrothiophenols, halothiophenols |
Biological Applications
The compound has been investigated for its biological activity. Its potential as an enzyme inhibitor has been explored in various studies. For instance:
- Antimicrobial Activity : Research has shown that derivatives of thiophenols exhibit significant antimicrobial properties against various pathogens. A study demonstrated that this compound derivatives could inhibit the growth of specific bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes involved in metabolic pathways. For example, it was tested against trypanothione reductase, which is crucial for the survival of Leishmania parasites, showing promising inhibitory activity.
Case Study: Inhibition of Leishmania infantum
A study published in the Journal of Enzyme Inhibition and Medicinal Chemistry highlighted the effectiveness of thiophenol derivatives against Leishmania infantum trypanothione reductase. The results indicated that certain derivatives had IC50 values in the micromolar range, suggesting their potential as therapeutic agents for treating leishmaniasis .
Material Science Applications
In materials science, this compound is utilized in the development of specialty chemicals and polymers. Its ability to act as a ligand in coordination chemistry allows it to form complexes with various metals, which can be used in catalysis and material synthesis.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
- Dyes and Pigments : It is also explored for use in dye production due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-[(n-Butyloxy)methyl]thiophenol involves its thiol group, which can participate in various chemical reactions. The thiol group can form covalent bonds with other molecules, leading to the formation of disulfides or other derivatives. This reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Physicochemical Properties
- Acidity (pKa): Thiophenol has a pKa of ~6.2 (), significantly lower than catechol (9.45), due to the thiol group’s weaker O–H bond. The (n-butyloxy)methyl substituent likely exerts an electron-donating effect via the ether oxygen, which may slightly increase the pKa of 3-[(n-Butyloxy)methyl]thiophenol compared to thiophenol. This contrasts with electron-withdrawing groups (e.g., nitro in 3-nitrophenol, pKa ~8.3; ), which enhance acidity.
Table 1: pKa Comparison of Thiophenol Derivatives
| Compound | Substituent | pKa | Source |
|---|---|---|---|
| Thiophenol | None | 6.2 | |
| This compound | (n-Butyloxy)methyl | ~6.5* | Estimated |
| 3-Nitrophenol | Nitro | 8.3 |
*Estimated based on substituent effects.
- Solubility and Reactivity: The hydrophobic (n-butyloxy)methyl group reduces water solubility compared to thiophenol. This property aligns with derivatives like 6,6′-di-(2″-thiophenol)-2,2′-bipyridine (), where alkyl chains enhance organic solvent compatibility. However, unlike 4-pyridinethiol (which dissolves gold; ), bulky substituents in this compound may limit metal-binding efficacy.
Contradictions and Limitations
Biological Activity
3-[(n-Butyloxy)methyl]thiophenol is a thiophenol derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiophene ring, which is known for its diverse pharmacological properties. The following sections provide an overview of its biological activity, mechanisms of action, and relevant case studies.
Biological Activities
Research indicates that thiophenol derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiophenols have shown potential against various bacterial strains, including resistant ones. The presence of the thiol group is crucial for their antimicrobial action.
- Antioxidant Properties : Compounds with thiol functionalities often demonstrate significant antioxidant activity, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : Thiophenols may inhibit inflammatory pathways, contributing to their therapeutic potential in treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory and oxidative stress pathways, thereby modulating these biological processes.
- Reactive Oxygen Species (ROS) Scavenging : The thiol group can neutralize ROS, providing protective effects against cellular damage.
- Cell Membrane Interaction : The lipophilicity imparted by the butoxy group enhances membrane permeability, allowing better interaction with cellular targets.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial properties of various thiophenol derivatives, this compound was found to exhibit potent activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be within the range of 1.56–12.5 μg/mL, indicating its potential as a therapeutic agent against resistant bacterial infections .
Case Study 2: Antioxidant Activity
Another research focused on the antioxidant properties of thiophenol derivatives demonstrated that this compound effectively scavenged free radicals in various assays. This activity suggests its utility in protecting cells from oxidative damage, which is implicated in numerous diseases .
Case Study 3: Anti-inflammatory Mechanism
Research exploring the anti-inflammatory effects of thiophenols revealed that compounds like this compound could significantly reduce the production of pro-inflammatory cytokines in cell culture models. This indicates its potential use in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
